![molecular formula C13H19NO2 B4737902 N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B4737902.png)
N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide
Overview
Description
N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide, also known as methoxyacetylfentanyl, is a synthetic opioid that has gained attention due to its high potency and potential for abuse. It is a derivative of fentanyl, a powerful opioid that is commonly used in medical settings for pain management. Methoxyacetylfentanyl has been found in illicit drug markets and has been associated with overdose deaths.
Mechanism of Action
Methoxyacetylfentanyl is a potent opioid agonist that binds to mu-opioid receptors in the brain and spinal cord. Activation of these receptors leads to the inhibition of neurotransmitter release, resulting in pain relief and feelings of euphoria. Methoxyacetylfentanyl has a higher binding affinity for mu-opioid receptors than fentanyl, which contributes to its increased potency.
Biochemical and Physiological Effects:
Methoxyacetylfentanyl produces a range of biochemical and physiological effects that are similar to other opioids. These effects include analgesia, sedation, respiratory depression, and decreased gastrointestinal motility. Methoxyacetylfentanyl has a shorter duration of action than fentanyl, which may increase the risk of overdose.
Advantages and Limitations for Lab Experiments
Methoxyacetylfentanyl has several advantages for use in lab experiments. Its high potency allows for the use of smaller quantities, which can reduce costs and minimize the risk of exposure. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl has a well-defined mechanism of action, which can facilitate the study of opioid receptors and pain pathways. However, the potential for harm and abuse must be carefully considered when working with N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl.
Future Directions
There are several future directions for research on N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl. One area of interest is the development of new opioid receptor ligands that can produce analgesia without the risk of addiction or overdose. Additionally, research is needed to better understand the pharmacokinetics and pharmacodynamics of N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl, as well as its effects on different populations such as pregnant women and individuals with opioid use disorder. Finally, efforts should be made to reduce the availability and use of N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl in illicit drug markets.
Conclusion:
Methoxyacetylfentanyl is a synthetic opioid that has gained attention due to its high potency and potential for abuse. Its synthesis requires specialized equipment and expertise, and its use in scientific research has provided insights into the pharmacological properties of opioids. Methoxyacetylfentanyl produces a range of biochemical and physiological effects that are similar to other opioids, and its high potency has advantages and limitations for lab experiments. Future research should focus on the development of safer and more effective analgesics, as well as efforts to reduce the availability and use of N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl in illicit drug markets.
Scientific Research Applications
Methoxyacetylfentanyl has been used in scientific research to better understand the pharmacological properties of opioids. Studies have investigated the binding affinity of N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl to opioid receptors and its effects on pain perception. Additionally, N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamidelfentanyl has been used as a reference standard for the identification and quantification of the drug in biological samples.
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-9(2)13(15)14-10(3)11-5-7-12(16-4)8-6-11/h5-10H,1-4H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWVMLIGJOLFVTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC(C)C1=CC=C(C=C1)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-methoxyphenyl)ethyl]-2-methylpropanamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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